![molecular formula C20H14O4 B12884042 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid CAS No. 195260-13-0](/img/structure/B12884042.png)
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid is an organic compound that features a dibenzofuran moiety linked to a benzoic acid group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran and benzoic acid derivatives.
Formation of the Intermediate: The dibenzofuran is first functionalized to introduce a reactive group, such as a hydroxyl or halide group, at the 2-position.
Coupling Reaction: The functionalized dibenzofuran is then reacted with a benzoic acid derivative under appropriate conditions to form the desired product. Common reagents for this step include bases like triethylamine and coupling agents such as DCC (dicyclohexylcarbodiimide).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: These interactions can affect signaling pathways, metabolic processes, and other cellular functions, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[b,d]furan-2-ylboronic acid
- Dibenzo[b,d]furan-2-ylmethanol
- 2-(Dibenzo[b,d]furan-2-yl)benzoic acid
Uniqueness
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid is unique due to its specific structural arrangement, which combines the properties of dibenzofuran and benzoic acid
Properties
CAS No. |
195260-13-0 |
|---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(dibenzofuran-2-yloxymethyl)benzoic acid |
InChI |
InChI=1S/C20H14O4/c21-20(22)15-6-2-1-5-13(15)12-23-14-9-10-19-17(11-14)16-7-3-4-8-18(16)24-19/h1-11H,12H2,(H,21,22) |
InChI Key |
BFDXFWPPLTTWSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)OC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


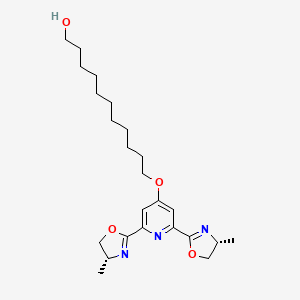
![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)

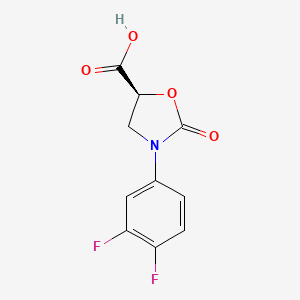
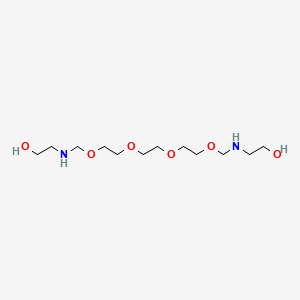
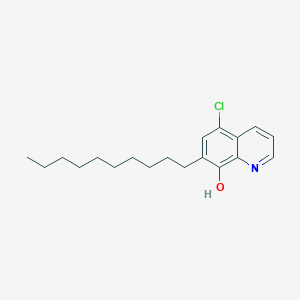

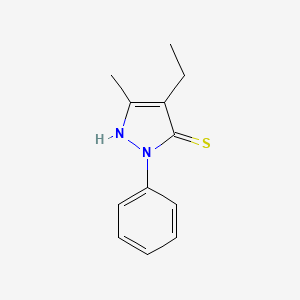

![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)

![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)

![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)
